molecular formula C21H14FN3 B1339479 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine CAS No. 203450-08-2

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B1339479
CAS No.: 203450-08-2
M. Wt: 327.4 g/mol
InChI Key: DEFTZOFCLNDIMR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine is an aromatic heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of a triazine ring substituted with a 4-fluorophenyl group and two phenyl groups. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorobenzonitrile with benzamidine hydrochloride in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like methanol at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the aromatic rings.

    Oxidation and Reduction: It can undergo oxidation to form quinone derivatives or reduction to form corresponding amines.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

    Substitution Products: Halogenated or nitrated derivatives.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

Scientific Research Applications

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe in bioimaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The compound’s electronic properties also allow it to participate in electron transfer processes, which can be crucial in its role as a fluorescent probe or in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine
  • 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
  • 2-(4-Methylphenyl)-4,6-diphenyl-1,3,5-triazine

Uniqueness

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity. The fluorine atom enhances the compound’s stability and can affect its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFTZOFCLNDIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245804
Record name 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203450-08-2
Record name 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203450-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key material properties of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine that make it suitable for use in OLEDs?

A1: this compound serves as a precursor to create dimeric 1,3,5-triazine ethers. These dimers exhibit several crucial properties for OLED applications []:

  • High glass transition temperatures (Tg): Ranging from 106−144 °C, these Tg values indicate good thermal stability, essential for device longevity and performance under operational heat. []
  • Electrochemical properties: Reversible reduction potentials between −2.09 and −2.27 V vs ferrocene/ferrocenium suggest suitable LUMO (Lowest Unoccupied Molecular Orbital) energy levels for electron transport within the OLED structure. []
  • Film-forming ability: The ability of some dimers to form stable glasses without recrystallization is crucial for creating uniform, defect-free layers in OLED devices. []

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